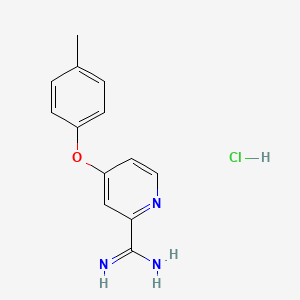
4-(p-Tolyloxy)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.73 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(p-Tolyloxy)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of picolinic acid with p-tolyl chloride in the presence of a base to form the intermediate 4-(p-tolyloxy)picolinic acid. This intermediate is then reacted with an appropriate amidating agent to yield 4-(p-Tolyloxy)picolinimidamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
4-(p-Tolyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(p-Tolyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(p-Tolyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(p-Tolyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
4-(p-Tolyloxy)picolinic acid: An intermediate in the synthesis of this compound.
4-(p-Tolyloxy)picolinimidamide: The base form of the hydrochloride salt.
4-(p-Tolyloxy)picolinimidamide sulfate: Another salt form with different solubility and stability properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
1179362-92-5 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-(4-methylphenoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c1-9-2-4-10(5-3-9)17-11-6-7-16-12(8-11)13(14)15;/h2-8H,1H3,(H3,14,15);1H |
InChI Key |
UXESWBXTTZEKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


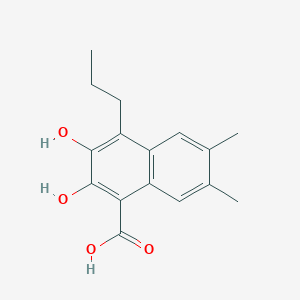




![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)
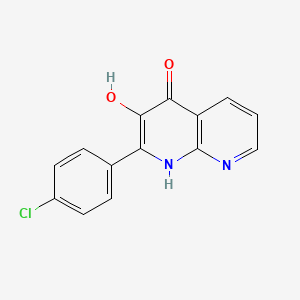
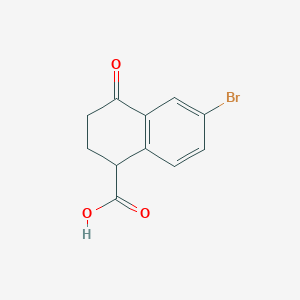
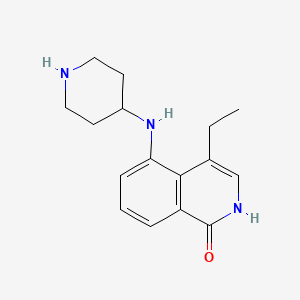
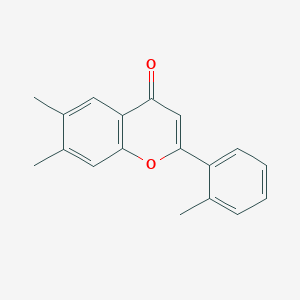

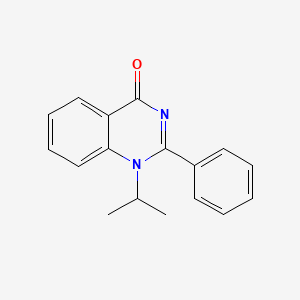
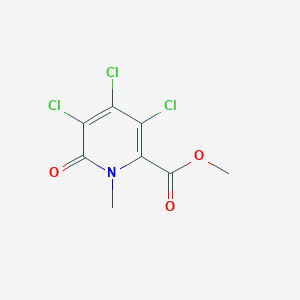
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
